molecular formula C8H9NO3 B047771 3-(Tetrahydrofuran-2-yl)isoxazole-5-carbaldehyde CAS No. 121604-63-5

3-(Tetrahydrofuran-2-yl)isoxazole-5-carbaldehyde

Cat. No.: B047771
CAS No.: 121604-63-5
M. Wt: 167.16 g/mol
InChI Key: HFGLNMKTCJMXQB-UHFFFAOYSA-N
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Description

3-(Tetrahydrofuran-2-yl)isoxazole-5-carbaldehyde is a heterocyclic compound that features both a tetrahydrofuran ring and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydrofuran-2-yl)isoxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydrofuran derivatives with isoxazole precursors in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydrofuran-2-yl)isoxazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 3-(Tetrahydrofuran-2-yl)isoxazole-5-carboxylic acid.

    Reduction: 3-(Tetrahydrofuran-2-yl)isoxazole-5-methanol.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Tetrahydrofuran-2-yl)isoxazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-2-yl)isoxazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)isoxazole-5-carbaldehyde
  • 3-(Tetrahydrofuran-2-yl)pyrazole-5-carbaldehyde
  • 3-(Tetrahydrofuran-2-yl)thiazole-5-carbaldehyde

Uniqueness

3-(Tetrahydrofuran-2-yl)isoxazole-5-carbaldehyde is unique due to the combination of the tetrahydrofuran and isoxazole rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets and offers versatility in chemical synthesis .

Properties

IUPAC Name

3-(oxolan-2-yl)-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-5-6-4-7(9-12-6)8-2-1-3-11-8/h4-5,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGLNMKTCJMXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NOC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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